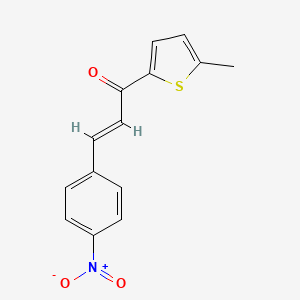
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one
Übersicht
Beschreibung
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and chloroform. This compound has several interesting properties that make it useful in various fields of research.
Wirkmechanismus
The exact mechanism of action of 1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one is not fully understood. However, studies suggest that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to its various biological activities.
Biochemical and Physiological Effects:
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one has several biochemical and physiological effects, including:
1. Inhibition of inflammatory mediators: This compound has been shown to inhibit the production of inflammatory mediators like prostaglandins and cytokines, which are involved in the inflammatory response.
2. Induction of apoptosis: This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to their destruction.
3. Scavenging of free radicals: This compound has been shown to scavenge free radicals, which can prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one has several advantages and limitations for lab experiments, including:
Advantages:
1. It is a relatively stable compound that can be easily synthesized and purified.
2. It has several interesting biological activities that make it useful for various types of research.
3. It is soluble in organic solvents, which makes it easy to work with in the lab.
Limitations:
1. Its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
2. It may have off-target effects that can complicate experimental results.
3. It may not be suitable for certain types of experiments, depending on the research question and experimental design.
Zukünftige Richtungen
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one has several potential future directions for research, including:
1. Further elucidation of its mechanism of action: Understanding how this compound works at the molecular level could lead to the development of more effective drugs based on its structure.
2. Development of novel anticancer agents: This compound has shown promising anticancer activity in vitro, and further research could lead to the development of more potent and selective anticancer agents.
3. Exploration of its potential as an anti-inflammatory agent: This compound has shown anti-inflammatory activity in animal models, and further research could explore its potential as a treatment for inflammatory diseases like rheumatoid arthritis.
In conclusion, 1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one is a chemical compound that has several interesting biological activities and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-2-thienyl)-3-(4-nitrophenyl)-2-propen-1-one has been used in various scientific studies, including:
1. Anti-inflammatory activity: Several studies have shown that this compound has anti-inflammatory properties and can reduce inflammation in animal models.
2. Anticancer activity: In vitro studies have shown that this compound has potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
3. Antioxidant activity: This compound has been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells.
Eigenschaften
IUPAC Name |
(E)-1-(5-methylthiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-9-14(19-10)13(16)8-5-11-3-6-12(7-4-11)15(17)18/h2-9H,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUKRHYIAJORK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxo-N'-[2-(trifluoromethyl)benzylidene]-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3904508.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3904518.png)
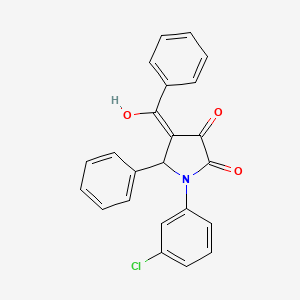
![3-chloro-N-(2-(3,4-dimethoxyphenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904539.png)
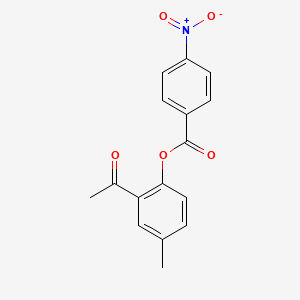
![4-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904551.png)
![1-(2,5-difluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3904566.png)
![methyl 4-{[1-(4-isopropylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B3904567.png)
![2-iodo-N-(2-(5-methyl-2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904575.png)
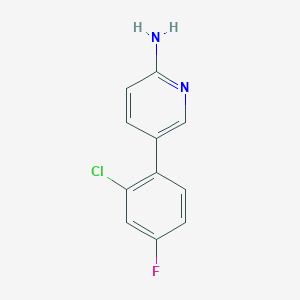
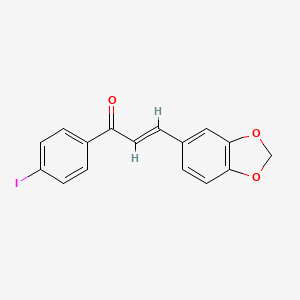
![(2,6-dichloro-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3904601.png)